Superior Anti-Plasmodial Potency of Triazolopyrimidine Scaffold vs. Pyrazolopyrimidine and Quinoline Analogs
In a head-to-head comparative study, a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated significantly higher potency against the P. falciparum 3D7 strain compared to directly synthesized pyrazolo[1,5-a]pyrimidine and quinoline analogs [1]. The most potent triazolopyrimidine compound (21) achieved an IC50 of 0.032 μM, which is up to 284-fold more potent than the least active pyrazolopyrimidine in the set (IC50 up to 9.1 μM) [1].
| Evidence Dimension | In vitro anti-Plasmodium falciparum potency |
|---|---|
| Target Compound Data | IC50 = 0.030 - 0.086 μM (for most potent triazolopyrimidine analogs 20, 21, 23, 24) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine and quinoline analogs (IC50 values ranging up to 9.1 μM) |
| Quantified Difference | Triazolopyrimidine analogs were more potent; best triazolopyrimidine (IC50=0.032 μM) is up to 284-fold more potent than the least active comparator. |
| Conditions | In vitro assay against P. falciparum 3D7 strain |
Why This Matters
This data establishes the [1,2,4]triazolo[1,5-a]pyrimidine scaffold as a superior core for developing potent antimalarial leads, offering a clear potency advantage over alternative heterocyclic frameworks.
- [1] F. F. Silveira, et al. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry, 2021, 209, 112941. View Source
